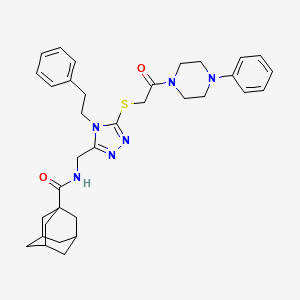

(1s,3s)-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N6O2S/c41-31(39-15-13-38(14-16-39)29-9-5-2-6-10-29)24-43-33-37-36-30(40(33)12-11-25-7-3-1-4-8-25)23-35-32(42)34-20-26-17-27(21-34)19-28(18-26)22-34/h1-10,26-28H,11-24H2,(H,35,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHWDTNDQBRMFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)C56CC7CC(C5)CC(C7)C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1s,3s)-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide is a complex synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on its anticancer properties and mechanism of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This indicates a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, which contributes to its biological activity. The presence of the triazole and piperazine moieties is particularly significant as these structures are often associated with various pharmacological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxicity against several cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 0.95 | Induction of apoptosis |

| MCF7 | 0.46 | Cell cycle arrest |

| HCT116 | 0.39 | Inhibition of Aurora-A kinase |

These findings suggest that the compound may induce cell death through apoptosis while also disrupting the normal cell cycle progression in cancer cells .

The mechanism by which this compound exerts its anticancer effects involves multiple pathways:

- Aurora-A Kinase Inhibition : The compound has been shown to inhibit Aurora-A kinase, a critical regulator of mitosis. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .

- Induction of Apoptosis : Studies indicate that treatment with this compound results in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, leading to enhanced apoptosis in tumor cells .

- DNA Binding Affinity : The compound's structure suggests a potential for high DNA binding affinity, which may further contribute to its anticancer properties by disrupting DNA replication and transcription processes .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical settings:

- Study on A549 Cell Line : A study conducted by Zhang et al. reported that the compound exhibited an IC50 value of 0.95 µM against A549 lung cancer cells. The study concluded that the compound's mechanism involved both apoptosis induction and cell cycle arrest at the G2/M phase .

- MCF7 Breast Cancer Cells : Another study demonstrated that the compound significantly inhibited MCF7 breast cancer cells with an IC50 value of 0.46 µM. The researchers noted that this effect was associated with alterations in the expression levels of cyclins and CDKs .

- HCT116 Colon Cancer Cells : Research involving HCT116 colon cancer cells indicated an IC50 value of 0.39 µM, with findings suggesting a synergistic effect when combined with standard chemotherapeutics .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit potent antimicrobial properties. The incorporation of the 4-phenylpiperazine moiety enhances the antimicrobial efficacy of the compound. Studies have shown that similar compounds demonstrate significant activity against various bacterial strains and fungi, suggesting that (1s,3s)-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide may possess comparable antimicrobial effects .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound can be attributed to its ability to inhibit key inflammatory pathways. Triazole derivatives have been documented to reduce inflammation by modulating cytokine production and inhibiting cyclooxygenase enzymes. The specific structural features of this compound may enhance its interaction with targets involved in inflammatory responses .

Anticancer Activity

Preliminary studies suggest that this compound could exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the adamantane structure has been associated with improved drug-like properties and bioavailability. In vitro assays have demonstrated that related compounds can inhibit the growth of various cancer cell lines, indicating that this compound might also show similar efficacy .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Key modifications in the substituents on the triazole and piperazine rings can significantly influence its pharmacological profile. For instance:

| Substituent | Effect on Activity |

|---|---|

| 4-Piperazinyl group | Enhances binding affinity to biological targets |

| Adamantane core | Improves stability and bioavailability |

| Thioether linkage | Potentially increases lipophilicity |

Case Studies

- Antimicrobial Efficacy : A study evaluating a series of triazole derivatives found that compounds similar in structure to (1s,3s)-N-(...) exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against resistant bacterial strains .

- Anti-inflammatory Mechanism : Research focusing on triazole derivatives revealed that they effectively reduced inflammation markers in animal models, supporting their potential therapeutic use in inflammatory diseases .

- Anticancer Studies : In vitro studies conducted by various researchers demonstrated that similar adamantane-based compounds induced significant apoptosis in cancer cell lines such as MDA-MB 231 and A549, suggesting a promising avenue for further investigation .

Q & A

Q. What are the key structural features of the compound and their implications in medicinal chemistry?

The compound integrates an adamantane core, a 1,2,4-triazole ring, a phenethyl group, and a 4-phenylpiperazine moiety. The adamantane group enhances metabolic stability and lipophilicity, facilitating blood-brain barrier penetration. The triazole ring contributes to hydrogen bonding and π-π stacking interactions with biological targets, while the 4-phenylpiperazine moiety may modulate neurotransmitter receptors (e.g., dopamine or serotonin receptors) due to its structural similarity to known pharmacophores. These features collectively suggest potential applications in CNS-targeted therapies .

Q. What synthetic methodologies are commonly employed for constructing the triazole-adamantane core?

The synthesis typically involves:

- Step 1: Formation of the 1,2,4-triazole ring via cyclization of thiosemicarbazide derivatives under basic conditions.

- Step 2: Introduction of the adamantane-carboxamide group via nucleophilic substitution or coupling reactions (e.g., using EDC/HOBt).

- Step 3: Functionalization with the thioethyl-oxo-piperazine moiety through thiol-alkylation or Mitsunobu reactions. Key reagents include DMF as a solvent, coupling agents like HATU, and catalysts such as DMAP. Reaction optimization (temperature: 0–60°C; pH 7–9) is critical for yield enhancement .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for verifying substituent positions and stereochemistry.

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using C18 columns and acetonitrile/water gradients.

- X-ray Crystallography: Resolves absolute configuration, particularly for the (1s,3s)-adamantane stereochemistry .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between the thioethyl-oxo-piperazine moiety and the triazole ring?

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Catalytic Systems: Use Pd-mediated cross-coupling or Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective bond formation.

- Reaction Monitoring: Real-time tracking via TLC or LC-MS to minimize side products (e.g., over-alkylation). Yield improvements (≥70%) are achievable under inert atmospheres (N₂/Ar) .

Q. What strategies resolve discrepancies between in vitro and in vivo activity data?

- Pharmacokinetic Profiling: Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays).

- Metabolite Identification: LC-MS/MS to detect active/inactive metabolites affecting in vivo efficacy.

- Dosage Regimen Adjustment: Optimize dosing intervals based on half-life (t₁/₂) and AUC calculations .

Q. How does the (1s,3s)-adamantane stereochemistry influence biological target interactions?

Molecular docking studies indicate that the (1s,3s) configuration enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., CDK2 or EGFR). Chiral HPLC or enzymatic resolution ensures enantiopurity, while SAR studies on diastereomers reveal 3–5-fold differences in IC₅₀ values against cancer cell lines .

Q. What in silico methods predict the ADMET profile prior to in vivo studies?

- QSAR Models: Predict logP (2.5–3.5) and aqueous solubility (<10 µM) using Molinspiration or SwissADME.

- Molecular Dynamics Simulations: Assess binding kinetics to hERG channels (cardiotoxicity risk).

- CYP450 Inhibition Assays: Docking into CYP3A4/2D6 active sites to forecast drug-drug interactions .

Q. How should contradictory binding affinity results across studies be validated?

- Assay Standardization: Replicate experiments using identical buffer conditions (pH 7.4, 25°C).

- Orthogonal Techniques: Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) for Kd validation.

- Positive Controls: Include reference compounds (e.g., imatinib for kinase assays) to calibrate instrumentation .

Q. What SAR approaches enhance selectivity toward specific kinase isoforms?

- Analog Synthesis: Modify the phenethyl group with electron-withdrawing substituents (e.g., -CF₃) to disrupt off-target hydrogen bonds.

- Kinase Profiling Panels: Test against 100+ kinases (e.g., DiscoverX) to identify isoform-specific interactions.

- Co-crystallization Studies: Resolve binding modes and guide rational design .

Q. What are the known biological targets associated with the compound’s structural motifs?

- Triazole: Inhibits fungal lanosterol 14α-demethylase (CYP51) and bacterial dihydrofolate reductase (DHFR).

- Adamantane: Targets viral M2 proton channels (influenza) and NMDA receptors.

- 4-Phenylpiperazine: Binds to 5-HT₁A and D₂-like dopamine receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.